(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is an organic compound that features a unique structure combining a cyclohexene ring, a benzimidazole moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the benzimidazole group through a condensation reaction. The final step involves the formation of the acrylonitrile group via a Knoevenagel condensation reaction, using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The acrylonitrile group can also participate in covalent bonding with biological molecules, leading to changes in their function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(cyclohex-3-en-1-yl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the methyl group on the benzimidazole moiety.
(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propionitrile: Has a propionitrile group instead of an acrylonitrile group.
Uniqueness
(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-3-cyclohex-3-en-1-yl-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-20-16-10-6-5-9-15(16)19-17(20)14(12-18)11-13-7-3-2-4-8-13/h2-3,5-6,9-11,13H,4,7-8H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZGNBYYSIUDR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3CCC=CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3CCC=CC3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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